molecular formula C8H7BrO B125969 (2-Bromophenyl)acetaldehyde CAS No. 96557-30-1

(2-Bromophenyl)acetaldehyde

Cat. No.: B125969
CAS No.: 96557-30-1
M. Wt: 199.04 g/mol
InChI Key: AXBFWAWZAFWFQW-UHFFFAOYSA-N
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Description

Overview of Aldehyde Reactivity in C-C Bond Formation

Aldehydes are a cornerstone of carbon-carbon bond formation in organic chemistry due to the electrophilic nature of the carbonyl carbon. rsc.org They readily participate in a variety of reactions that construct new C-C bonds, including:

Aldol (B89426) Reactions: This reaction involves the addition of an enol or enolate to an aldehyde, forming a β-hydroxy aldehyde, a crucial structural motif in many natural products. alevelchemistry.co.uk

Wittig Reaction: The reaction of an aldehyde with a phosphonium (B103445) ylide provides a reliable method for the synthesis of alkenes. alevelchemistry.co.uk

Grignard Reactions: The addition of organometallic Grignard reagents to aldehydes is a fundamental method for creating secondary alcohols and extending carbon chains. alevelchemistry.co.uk

Prins Reaction: This reaction involves the electrophilic addition of an aldehyde to an alkene or alkyne, often followed by cyclization, to generate complex cyclic ethers and other heterocyclic systems. beilstein-journals.org

Aldehydes are generally more reactive than their ketone counterparts. This heightened reactivity is attributed to less steric hindrance around the carbonyl group and a greater partial positive charge on the carbonyl carbon, making them more susceptible to nucleophilic attack. rsc.org

Significance of Brominated Aromatic Systems in Chemical Transformations

The presence of a bromine atom on the phenyl ring of (2-Bromophenyl)acetaldehyde significantly enhances its synthetic utility. Brominated aromatic compounds are highly valued intermediates in organic synthesis, primarily due to their ability to participate in a wide range of cross-coupling reactions. thieme-connect.com These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. thieme-connect.com

Key transformations involving brominated aromatic systems include:

Suzuki-Miyaura Coupling: This reaction pairs the bromoarene with an organoboron compound.

Heck Reaction: This involves the coupling of the bromoarene with an alkene. alevelchemistry.co.uk

Sonogashira Coupling: This reaction couples the bromoarene with a terminal alkyne.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromoarene and an amine.

The bromine atom can also be exchanged for other functional groups through nucleophilic aromatic substitution or by the formation of organometallic reagents, such as Grignard or organolithium species, further expanding the synthetic possibilities.

Contextualizing this compound as a Key Intermediate

This compound serves as a critical building block for the synthesis of various complex organic molecules. Its bifunctional nature allows for sequential or tandem reactions, where both the aldehyde and the bromo-aryl functionalities are exploited to construct intricate molecular scaffolds. For instance, the aldehyde can be used to build a side chain, which can then participate in an intramolecular cyclization with the brominated ring to form polycyclic systems. nih.govmdpi.com

This compound is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules. For example, it is a precursor in the synthesis of certain Central Nervous System (CNS)-active compounds, such as epoxybenzoxocines. nih.govresearchgate.net The synthesis involves treating the acetal (B89532) of this compound with n-butyllithium to form an aryllithium species, which then reacts with an aldehyde. The resulting intermediate undergoes an acid-catalyzed cyclization to form the final bridged bicyclic product. nih.gov

Historical Perspectives on Arylacetaldehyde Synthesis

The synthesis of arylacetaldehydes has been a topic of interest for many years due to their utility as synthetic building blocks for natural products and biologically active compounds. researchgate.net Historically, a common method for their preparation was the Meinwald rearrangement of aryl-substituted epoxides.

More contemporary methods have focused on improving efficiency and functional group tolerance. Recent advancements include:

Iridium-catalyzed arylation of vinylene carbonate: This method allows for the direct, one-step synthesis of arylacetaldehydes from arylboronic acids. nih.govresearchgate.net

Palladium-catalyzed α-arylation of aldehydes: This approach enables the coupling of aldehydes with aryl halides to produce α-aryl aldehydes. acs.org

Chemoenzymatic synthesis: The use of enzymes, such as styrene (B11656) oxide isomerase, provides a green and highly selective route to α-aryl aldehydes from styrene oxide precursors. nih.gov

These modern methods offer milder reaction conditions and broader substrate scopes, making arylacetaldehydes more accessible for various synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBFWAWZAFWFQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465415
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96557-30-1
Record name 2-(2-bromophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromophenyl Acetaldehyde

Oxidation-Based Approaches

Oxidation-based methods are a cornerstone in the synthesis of aldehydes and ketones from alcohols. For (2-Bromophenyl)acetaldehyde, this typically involves the oxidation of 2-(2-Bromophenyl)ethanol (B130303).

The conversion of 2-(2-Bromophenyl)ethanol to its corresponding aldehyde is a common and effective strategy. biosynth.com Several oxidizing agents can facilitate this transformation, with varying degrees of selectivity and efficiency.

Pyridinium (B92312) chlorochromate (PCC) is a mild and selective oxidizing agent widely used for the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous solvent, such as methylene (B1212753) chloride, to prevent the formation of the hydrate (B1144303), which could be further oxidized. masterorganicchemistry.comlibretexts.org

The mechanism of PCC oxidation involves the formation of a chromate (B82759) ester from the alcohol. chemistrysteps.commasterorganicchemistry.com This is followed by an elimination reaction where a base, such as pyridine (B92270) present in the reaction mixture, removes a proton from the carbon adjacent to the oxygen, leading to the formation of the carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.comorganicchemistrytutor.com

A specific procedure for the synthesis of this compound using PCC involves adding a solution of 2-(2-Bromophenyl)ethanol in methylene chloride to a stirred suspension of PCC in the same solvent. prepchem.com The reaction proceeds at ambient temperature, and after an extended period of stirring, the mixture is worked up by filtering through silica (B1680970) gel and celite to remove the chromium byproducts. prepchem.com Evaporation of the solvent yields the desired aldehyde as an oil. prepchem.com This method has been reported to produce high yields, around 90%. prepchem.com

Table 1: PCC Oxidation of 2-(2-Bromophenyl)ethanol

Reactant Reagent Solvent Temperature Yield

The Dess-Martin periodinane (DMP) is another mild and highly selective reagent for the oxidation of primary alcohols to aldehydes. orgsyn.orgorganic-synthesis.comthieme-connect.de It offers the advantage of operating under neutral conditions and at room temperature, making it suitable for substrates with sensitive functional groups. organic-synthesis.com The reaction is typically performed in chlorinated solvents like methylene chloride. organic-synthesis.comthieme-connect.de

The general procedure involves adding DMP to a solution of the alcohol in a suitable solvent and stirring at room temperature for a few hours. organic-synthesis.com The reaction progress is often monitored by thin-layer chromatography. organic-synthesis.com DMP has been successfully used in the synthesis of various complex aldehydes, including those that are precursors for larger molecules. beilstein-journals.org While specific examples for the direct synthesis of this compound using DMP are less commonly detailed in readily available literature, its general applicability to the oxidation of primary alcohols to aldehydes makes it a viable and efficient alternative to chromium-based reagents. thieme-connect.debeilstein-journals.org

The use of molecular oxygen as a terminal oxidant represents a greener and more sustainable approach to alcohol oxidation. researchgate.netorganic-chemistry.org These reactions are often catalyzed by transition metal complexes in combination with co-catalysts. For instance, systems like TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) combined with a co-oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN) can efficiently catalyze the aerobic oxidation of benzylic alcohols to their corresponding carbonyl compounds. organic-chemistry.org

The catalytic cycle typically involves the oxidation of the catalyst by the co-oxidant, which is then regenerated by molecular oxygen. organic-chemistry.org The activated catalyst then oxidizes the alcohol to the aldehyde. organic-chemistry.org These methods are advantageous due to their relatively short reaction times and high yields. organic-chemistry.org While specific applications to 2-(2-Bromophenyl)ethanol are not extensively documented, the general success of these methods with a wide range of benzylic alcohols suggests their potential applicability for the synthesis of this compound. researchgate.netorganic-chemistry.org

Oxidation of 2-(2-Bromophenyl)ethanol

Halogen-Metal Exchange and Subsequent Transformations

A powerful strategy for the synthesis of substituted phenylacetaldehydes involves a halogen-metal exchange reaction on a protected precursor. mdpi.comtcnj.edu In this approach, a bromoaryl compound is treated with an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive aryllithium species. tcnj.eduresearchgate.net This intermediate can then be reacted with a suitable electrophile.

To synthesize this compound via this route, one would typically start with a protected form of the acetaldehyde (B116499), an acetal (B89532), to prevent reaction of the sensitive aldehyde functionality with the organolithium reagent. wikipedia.org The halogen-metal exchange is performed on a dibromobenzene derivative, followed by reaction with an electrophile that can be converted into an acetaldehyde group.

A more direct, though conceptually related, approach involves the use of a pre-formed (2-lithiophenyl)acetaldehyde acetal. This chiral or achiral intermediate can be generated and then used in subsequent reactions, such as additions to imines, to create more complex molecular architectures. researchgate.netresearchgate.net The aldehyde functionality is then unmasked in a later step. This method highlights the versatility of organolithium reagents in constructing complex molecules from simple, halogenated starting materials. mdpi.comresearchgate.netuni-muenchen.de

Reactions of Lithiated Intermediates with Electrophiles

A key strategy for forming carbon-carbon bonds involves the use of highly reactive organolithium species. The generation of a lithiated intermediate followed by its reaction with a suitable electrophile is a powerful method in organic synthesis. researchgate.net The halogen-lithium exchange reaction is one of the most common methods for preparing organolithium compounds. conicet.gov.ar For instance, aryl bromides can react with alkyllithiums, such as n-butyllithium (n-BuLi), to generate the corresponding aryllithium species. researchgate.net These intermediates are then trapped by various electrophiles to furnish a diverse range of products. researchgate.net

In a relevant synthetic application, the acetal of this compound, specifically 2-(2-Bromophenyl)-acetaldehyde acetal, is treated with n-BuLi to form a lithiated intermediate. nih.gov This reactive species can then be reacted with aldehyde electrophiles to produce hydroxyacetals, which are precursors for more complex cyclic structures like epoxybenzoxocines. nih.gov The choice of the organolithium reagent and reaction conditions is crucial; for example, while n-BuLi can give good yields in reactions involving aryl bromides, other reagents like phenyl lithium may be less effective. unl.edu The stability and subsequent reaction pathway of these functionalized aryllithium intermediates are influenced by factors such as substituents and the solvent system used. researchgate.net

Reagent SystemSubstrateElectrophileProduct TypeReference
n-BuLi2-(2-Bromophenyl)-acetaldehyde acetal 8Aldehyd 7Hydroxyacetal 9 nih.gov
n-BuLi2-(2-Bromophenyl)-acetaldehyde acetal 8Aldehyde 11Hydroxyacetal 12 nih.gov
n-BuLi or Phenyl lithiumAryl Halides (I, Br)PeroxidesCyclic Ethers unl.edu
n-BuLi / s-BuLi (with TMEDA)Substituted Benzenes with DMGsVariousSubstituted Arenes cardiff.ac.uk

This table summarizes various reactions involving lithiated intermediates and electrophiles.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. dokumen.pub These reactions, such as the Suzuki and Heck couplings, are widely used to construct complex molecular architectures from readily available precursors. mdpi.comresearchgate.net

The compound (E)-3-(2-Bromophenyl)acrylaldehyde serves as a key precursor in palladium-catalyzed reactions designed to build complex cyclic systems. researchgate.net This α,β-unsaturated aldehyde contains both a vinyl group and an aryl bromide, making it an ideal substrate for intramolecular coupling reactions. Its synthesis allows for the introduction of a reactive aldehyde functionality into a molecule primed for palladium-catalyzed cyclization. researchgate.net This pre-functionalized substrate provides significant opportunities in multi-step organic synthesis, as the aldehyde group can be used for further transformations. researchgate.net

A significant application of (E)-3-(2-Bromophenyl)acrylaldehyde is in the synthesis of indene (B144670) derivatives. researchgate.net Indenes are important structural motifs found in biologically active molecules and materials science. researchgate.netresearchgate.net In a notable example, 1H-Inden-1-ylidene derivatives have been synthesized through a palladium-catalyzed annulation of (E)-3-(2-Bromophenyl)acrylaldehyde with internal alkynes. researchgate.netresearchgate.net This pentannulation strategy proceeds in moderate to high yields and demonstrates good tolerance for various functional groups. researchgate.net The catalytic cycle for such transformations typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by carbopalladation of the alkyne and subsequent reductive elimination to furnish the indene product. researchgate.net

Catalyst / LigandCo-catalyst / BaseSubstratesProduct TypeReference
Pd(OAc)₂ / PPh₃-(E)-3-(2-Bromophenyl)acrylaldehyde, Diphenylacetylene1H-Inden-1-ylidene derivative researchgate.net
Pd(OAc)₂K₃PO₄o-halo substituted Morita-Baylis-Hillman adductsIndanone derivatives researchgate.net
Pd(dppf)Cl₂Na₂CO₃, NBu₄Br2-(2-Bromophenyl)-4-(N,N-dimethylamino)quinazolineQuinazolinylphenyl-thiadiazole mdpi.com

This table presents examples of palladium-catalyzed reactions for the synthesis of cyclic compounds.

Novel and Emerging Synthetic Routes

Beyond classical methods, research continues to uncover novel and more efficient pathways for synthesizing complex organic molecules, including those related to this compound. These emerging routes often employ different transition metals or utilize elegant cascade reactions to maximize efficiency.

While palladium is a dominant force in cross-coupling chemistry, other transition metals offer unique reactivity and are increasingly used for C-C bond formation.

Rhenium: Rhenium complexes have been used to catalyze the formation of indene frameworks from aromatic ketones and α,β-unsaturated carbonyl compounds. researchgate.net Another approach involves the [3+2] annulation of aromatic aldimines and acetylenes via C-H bond activation, catalyzed by rhenium. acs.org

Ruthenium: Ruthenium(II) has been shown to catalyze the direct oxidative (4+3) C–H/C–H annulation of certain nitrogen-containing heterocycles with allyl alcohol. researchgate.net Furthermore, a ruthenium-catalyzed [3+2] cascade annulation of aromatic aldehydes with acrylates has been developed to construct indene frameworks under aerobic conditions. researchgate.net

Copper: Copper catalysis, often seen as a more economical alternative to palladium, has been employed in cascade reactions for producing quinazolines from (2-bromophenyl)methylamines and amidine hydrochlorides. frontiersin.org Copper cyanide (CuCN) has also been shown to mediate the one-pot cyclization of 4-(2-bromophenyl)-2-butenoates to yield naphthalene (B1677914) amino esters. researchgate.net

Zirconium: Low-valent zirconocene (B1252598) species can mediate the intermolecular coupling of aromatic ketones with alkynes to form oxazirconacyclopentenes. acs.org Subsequent hydrolysis of these intermediates with acid leads to highly substituted indene derivatives in good to excellent yields. acs.org

Metal CatalystReactantsProduct TypeReference
RheniumAromatic Ketones, α,β-unsaturated carbonylsIndene derivatives researchgate.net
Ruthenium(II)Aromatic Aldehydes, AcrylatesIndene framework researchgate.net
Copper(I)(2-Bromophenyl)methylamines, Amidine hydrochloridesQuinazolines frontiersin.org
ZirconoceneAromatic Ketones, AlkynesIndene derivatives acs.org

This table highlights various non-palladium transition metal-catalyzed synthetic routes.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where a single event triggers a series of subsequent reactions to form a complex product in one pot. rsc.orgub.edu This strategy is prized for its elegance, atom economy, and ability to rapidly build molecular complexity. rsc.org

A notable example relevant to the synthesis of derivatives of this compound is the cascade intramolecular Prins/Friedel–Crafts cyclization. beilstein-journals.orgbeilstein-archives.org In this process, a precursor such as a 2-(2-vinylphenyl)acetaldehyde is treated with a Lewis acid like BF₃·Et₂O. beilstein-journals.orgbeilstein-archives.org This initiates an intramolecular Prins reaction, forming a benzyl (B1604629) carbenium ion intermediate. This reactive intermediate is then immediately trapped by an electron-rich aromatic compound via a Friedel–Crafts alkylation, all in a single synthetic operation. beilstein-journals.org This cascade protocol provides an expedient route to medicinally relevant scaffolds like 4-aryltetralin-2-ols. beilstein-archives.org The required 2-(2-vinylphenyl)acetaldehyde substrates can be prepared from 2-bromobenzaldehyde (B122850) through a multi-step sequence involving Wittig reaction, hydrolysis, reduction, and a final Suzuki coupling. beilstein-journals.org

Modified Procedures for Aromatic Aldehydes

The synthesis of aromatic aldehydes, including this compound, traditionally involves the oxidation of primary alcohols. A conventional method for preparing this compound is the oxidation of 2-(2-bromophenyl)ethanol. prepchem.com This transformation can be achieved using pyridinium chlorochromate (PCC) in a solvent like methylene chloride. In a typical procedure, a solution of 2-(2-bromophenyl)ethanol is added to a suspension of PCC, leading to an exothermic reaction that, after stirring for several hours, yields this compound upon workup. prepchem.com This method, while effective with reported yields around 90%, utilizes a chromium-based reagent, which raises environmental and safety concerns. prepchem.com

Modern synthetic chemistry seeks to modify such procedures to enhance efficiency, selectivity, and safety. Alternative strategies for aldehyde synthesis often focus on catalytic processes. One of the most significant industrial methods for producing aldehydes is hydroformylation, which involves the reaction of an alkene with carbon monoxide and hydrogen. numberanalytics.com Rhodium complexes are commonly employed as highly regioselective catalysts for this process. numberanalytics.com Another advanced approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be used to synthesize aromatic aldehydes from aryl halides and a formyl equivalent. numberanalytics.com These catalytic methods represent a significant modification from classical stoichiometric oxidations, often providing higher efficiency and atom economy. numberanalytics.com

Further modifications aim to circumvent issues like over-oxidation to the corresponding carboxylic acid. For instance, the use of protected aldehyde precursors or milder, more selective oxidizing systems are areas of active research. The development of methods that avoid heavy metals and hazardous solvents is a key driver in modifying traditional synthetic routes for aromatic aldehydes.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of aromatic aldehydes like this compound is of growing importance, aiming to reduce the environmental impact of chemical production. numberanalytics.comijsetpub.com This philosophy encourages the use of renewable feedstocks, the prevention of waste, the design of safer chemical processes, and the use of catalysis over stoichiometric reagents. numberanalytics.com The shift from traditional methods, which may involve hazardous reagents and generate significant waste, towards more sustainable alternatives is a key focus in modern organic synthesis. ijsetpub.cominnovareacademics.in Key strategies include the development of solvent-free reaction conditions and the selection of environmentally benign and recyclable catalysts. numberanalytics.comijsetpub.com

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. academie-sciences.fr Solvent-free reactions, often conducted by grinding or melting reactants together, offer significant advantages, including high efficiency, simplicity, mild reaction conditions, and reduced waste. academie-sciences.frarkat-usa.org

Several solvent-free methodologies have been developed for reactions involving aromatic aldehydes, which could be adapted for the synthesis of this compound derivatives. These approaches demonstrate the feasibility of avoiding hazardous organic solvents like methylene chloride, which is used in the traditional PCC oxidation method. prepchem.com

For example, the synthesis of N-methyl imines from aromatic aldehydes has been achieved in a one-pot, solvent-free process by grinding the aldehyde with methylamine (B109427) hydrochloride and a base at room temperature. academie-sciences.fr Similarly, acylals can be cleanly prepared from aromatic aldehydes and acetic anhydride (B1165640) under solvent-free conditions using doped apatite as a heterogeneous catalyst. scirp.org Other examples include the catalyst- and solvent-free synthesis of thioamides from aromatic aldehydes at elevated temperatures and the synthesis of 2,4,5-triaryl substituted imidazoles by grinding reactants with a catalytic amount of iodine. researchgate.netsemanticscholar.org

Table 1: Examples of Solvent-Free Reactions for Aromatic Aldehyde Derivatives

Product Type Reactants Conditions Catalyst Yield Reference
N-methyl imines Aromatic aldehyde, CH₃NH₂·HCl, NaHCO₃ Grinding, room temp. None Good to Excellent academie-sciences.fr
Acylals (gem-diacetates) Aromatic aldehyde, Acetic anhydride Room temp. ZnBr₂/Hydroxyapatite 86-97% scirp.org
Thioamides Aromatic aldehyde, Sulfur, Amine 100 °C None 70-98% researchgate.net
2-Arylbenzothiazoles o-Aminothiophenol, Aromatic aldehyde 100 °C Sulfamic Acid Good diva-portal.org
Xanthenediones Aromatic aldehyde, Dimedone 120 °C Methanesulfonic acid Nearly Quantitative arkat-usa.org
2,4,5-Triaryl imidazoles Aromatic aldehyde, 1,2-diketone, NH₄OAc Grinding, room temp. Iodine (15 mol%) Very Good semanticscholar.org

These methodologies highlight a significant shift towards more environmentally responsible chemical synthesis, eliminating the need for solvent purification and disposal. academie-sciences.fr

Catalyst selection is a cornerstone of green chemistry, prioritizing the replacement of hazardous stoichiometric reagents with efficient, selective, and recyclable catalytic systems. numberanalytics.comdiva-portal.org In the context of synthesizing this compound, this means moving away from reagents like pyridinium chlorochromate (PCC), a toxic chromium(VI) compound, towards more sustainable alternatives. prepchem.com

The development of advanced catalytic systems offers numerous environmental benefits. numberanalytics.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, minimizing waste and cost. scirp.orgnih.gov Examples include synthetic phosphates (apatites) doped with metal halides for acylal synthesis and TiO2 nanoparticles for Friedel-Crafts type reactions. scirp.orgnih.gov

Catalytic systems for producing aromatic aldehydes and their derivatives are diverse and continue to be an area of intense research.

Key Areas of Catalytic Innovation:

Transition Metal Catalysis: Palladium-based catalysts are widely used for cross-coupling reactions, while rhodium and iridium complexes are key in hydroformylation processes to produce aldehydes. numberanalytics.com

Benign Catalysts: Molecular iodine has been explored as a powerful, eco-friendly catalyst for various organic transformations, including the synthesis of imidazole (B134444) derivatives from aromatic aldehydes. semanticscholar.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions and is a growing area of interest for sustainable synthesis. ijsetpub.com

Ionic Liquids and Supported Catalysts: Ionic liquids can serve as both solvent and catalyst, while supporting catalysts on materials like cellulose (B213188) can improve recyclability and sustainability. diva-portal.orgrsc.org

Nanocatalysts: Nanoparticles, such as those made from Fe₃O₄, can serve as highly efficient and reusable catalysts for reactions involving aldehydes, sometimes eliminating the need for conventional heating. nih.gov

Table 2: Comparison of Catalytic Approaches for Aromatic Aldehyde Synthesis/Reactions

Catalyst Type Example Reaction Type Environmental Benefits Reference(s)
Stoichiometric Oxidant (Baseline) Pyridinium chlorochromate (PCC) Oxidation of alcohol None (Hazardous, stoichiometric waste) prepchem.com
Heterogeneous Catalyst ZnBr₂ doped Hydroxyapatite Acylation of aldehyde Recyclable, solvent-free conditions scirp.org
Heterogeneous Nanocatalyst TiO₂ nanoparticles Friedel-Crafts reaction Non-toxic, inexpensive, reusable nih.gov
Homogeneous Transition Metal Rhodium complexes Hydroformylation High efficiency and selectivity, atom economy numberanalytics.com
Eco-Friendly Element Molecular Iodine Imidazole synthesis Low cost, low toxicity, solvent-free conditions semanticscholar.org
Ionic Liquid DMAP-based ILs Knoevenagel condensation Reduced environmental impact, potential recyclability rsc.org
Biomass-Derived L-proline Condensation reactions Biodegradable, works in benign solvents (ethanol) rsc.org

The ongoing development of novel catalytic systems is crucial for mitigating the environmental impact of producing valuable chemical intermediates like this compound. numberanalytics.comrsc.org

Reactivity and Mechanistic Studies of 2 Bromophenyl Acetaldehyde

Nucleophilic Addition Reactions

(2-Bromophenyl)acetaldehyde readily undergoes nucleophilic addition reactions at its electrophilic carbonyl carbon. These reactions are fundamental to carbon-carbon bond formation and the introduction of new functional groups.

Diastereoselective Additions to Imines

The addition of nucleophiles derived from this compound to imines can proceed with a high degree of stereocontrol, leading to the formation of chiral amine derivatives. This diastereoselectivity is often influenced by the use of chiral auxiliaries or the inherent chirality of the reactants. acs.orgnih.govnih.gov

The generation of chiral (2-lithiophenyl)acetaldehyde acetals provides a nucleophilic species that can add to imines. The stereochemical outcome of this addition is directed by the chiral acetal (B89532), which creates a chiral environment around the reacting centers. This approach allows for the synthesis of enantiomerically enriched products.

Chiral auxiliaries are instrumental in inducing diastereoselectivity in the addition of organometallic reagents to imines. acs.orgnih.gov These auxiliaries, temporarily attached to the nitrogen of the imine or the nucleophile, effectively block one face of the molecule, forcing the incoming nucleophile to attack from the less sterically hindered side. nih.gov This strategy has been successfully employed to synthesize a variety of chiral amines with high diastereomeric excess. osi.lv The choice of the chiral auxiliary is critical and can significantly impact the stereochemical course of the reaction.

Reaction Type Key Feature Stereochemical Control Typical Outcome
Addition to IminesUse of Chiral AcetalsChiral environment from the acetalEnantiomerically enriched amines
Addition to IminesUse of Chiral AuxiliariesSteric hindrance from the auxiliaryHigh diastereomeric excess in amine products

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily add to the carbonyl group of aldehydes like this compound. libretexts.orgchemguide.co.uk This reaction is a classic method for forming carbon-carbon bonds and generating secondary alcohols upon acidic workup. masterorganicchemistry.comdoubtnut.comdoubtnut.com The alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated. doubtnut.com

The general mechanism involves the following steps:

Nucleophilic Attack: The Grignard reagent adds across the carbon-oxygen double bond.

Formation of Alkoxide: A magnesium alkoxide intermediate is formed.

Hydrolysis: Addition of a dilute acid protonates the alkoxide to yield the final alcohol product. chemguide.co.uk

Reactant Grignard Reagent Intermediate Final Product
This compoundR-MgXMagnesium alkoxideSecondary alcohol

Aldol (B89426) Condensation Pathways

This compound, possessing α-hydrogens, can participate in aldol condensation reactions. masterorganicchemistry.comucla.edu In the presence of a base, it can form an enolate which then acts as a nucleophile, attacking the carbonyl group of another molecule of the aldehyde. magritek.com This results in the formation of a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. libretexts.org This reaction is a powerful tool for constructing larger molecules and creating new carbon-carbon bonds. researchgate.net The reaction can also be catalyzed by acid. libretexts.org

Intramolecular Cyclization Reactions

The presence of the bromo substituent on the phenyl ring of this compound opens up possibilities for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic and carbocyclic ring systems. For instance, under suitable conditions, the aldehyde functionality can participate in cyclization with another part of the molecule, often facilitated by a catalyst, to form fused ring structures. beilstein-journals.orgresearchgate.netnih.gov The specific nature of the cyclization product depends on the reaction conditions and the other functional groups present in the substrate.

Oxidative Transformations

The aldehyde functional group in this compound is susceptible to various oxidative transformations, leading to valuable carboxylic acid derivatives.

The classic Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking α-hydrogens) to yield a primary alcohol and a carboxylic acid. masterorganicchemistry.com this compound possesses two acidic protons on the carbon alpha to the carbonyl group. Consequently, under the strongly basic conditions required for a Cannizzaro reaction, it does not undergo disproportionation.

Instead, it is expected to undergo a base-catalyzed aldol reaction (or aldol condensation). masterorganicchemistry.comwikipedia.org The mechanism involves the deprotonation of the α-carbon by a strong base (e.g., NaOH) to form a resonance-stabilized enolate. coleparmer.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of this compound. masterorganicchemistry.com The initial product is a β-hydroxy aldehyde, known as the aldol addition product. If the reaction is heated, this aldol adduct can readily undergo dehydration to form a more stable α,β-unsaturated aldehyde, the aldol condensation product. masterorganicchemistry.comwikipedia.org

Table 2: Comparison of Cannizzaro and Aldol Reactions for Aldehydes
ReactionSubstrate RequirementReaction TypeProductsApplicability to this compound
CannizzaroNo α-hydrogensRedox DisproportionationAlcohol + Carboxylic AcidNo
Aldol Addition/CondensationHas α-hydrogensNucleophilic Addition/Condensationβ-Hydroxy Aldehyde / α,β-Unsaturated AldehydeYes

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-bromophenylacetic acid. This transformation can be achieved using a variety of oxidizing agents. organic-chemistry.org Common laboratory reagents for this purpose include:

Potassium Permanganate (KMnO₄) or Dichromate (Cr₂O₇²⁻) : These are strong oxidizing agents that effectively convert aldehydes to carboxylic acids. sciencemadness.org

Hydrogen Peroxide (H₂O₂) : In solvents like formic acid or acetic acid, hydrogen peroxide can serve as an effective oxidant for aromatic aldehydes. sciencemadness.org

Organocatalysts : N-Hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen from the air as the terminal oxidant under mild conditions. organic-chemistry.org

Biocatalysis : Enzymatic methods, utilizing enzymes such as aldehyde dehydrogenase or aldehyde oxidase, can also accomplish this transformation, offering a green chemistry approach. nih.govresearchgate.net

The product, 2-bromophenylacetic acid, is itself a useful synthetic intermediate, particularly in the preparation of pharmaceuticals and other fine chemicals. wikipedia.org

Catalytic Transformations

The dual functionality of this compound allows it to be a substrate in a range of catalytic processes, targeting either the aldehyde or the aryl bromide group.

Catalytic Hydrogenation : The aldehyde group can be selectively reduced to a primary alcohol through catalytic hydrogenation. This process typically employs catalysts such as Raney nickel, platinum, or palladium on carbon under an atmosphere of hydrogen gas to yield 2-(2-bromophenyl)ethanol (B130303). google.comaablocks.com This reaction is a fundamental transformation in organic synthesis. google.com

Palladium-Catalyzed Cross-Coupling Reactions : The carbon-bromine bond on the aromatic ring is an excellent functional group for palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This compound can participate in reactions such as:

Suzuki Coupling : Reaction with an organoboron compound (e.g., a boronic acid) to form a new C-C bond. libretexts.org

Heck Reaction : Reaction with an alkene to form a substituted alkene. libretexts.org

Stille Coupling : Reaction with an organotin compound. libretexts.org

Buchwald-Hartwig Amination : Reaction with an amine to form a C-N bond.

These reactions proceed via a catalytic cycle typically involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki/Stille) or migratory insertion (for Heck), and finally reductive elimination to release the product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov This reactivity makes this compound a valuable building block for assembling more complex molecular architectures.

Transition Metal Catalysis (e.g., Copper, Manganese)

Specific mechanistic investigations into the transition metal-catalyzed reactions of this compound are limited. However, the compound has been utilized as a substrate in synthetic applications involving copper catalysis.

A summary of this synthetic application is presented below:

Reactant 1Reactant 2CatalystProduct Type
This compoundAnilineCopper(I) Iodide (CuI)Substituted Indole

This table illustrates a known synthetic use of this compound in a copper-catalyzed reaction.

No specific research detailing the use of manganese as a catalyst for transformations involving this compound has been identified in the surveyed literature.

Organocatalysis and Enzyme Mimicry

There is no available research focused on the application of organocatalysis or enzyme mimicry to induce or study the reactivity of this compound.

Photocatalytic and Electrochemical Methods

A review of scientific databases indicates a lack of studies specifically investigating the reactivity of this compound under photocatalytic or electrochemical conditions.

Radical Reactions

Generation and Trapping of Radical Intermediates

No specific studies on the deliberate generation of radical intermediates from this compound and their subsequent trapping have been found. General principles of radical chemistry suggest that the aldehydic proton could potentially be abstracted under radical conditions, but experimental or mechanistic validation for this specific compound is not available.

Metalloradical Catalysis in Aldehyde Transformations

The field of metalloradical catalysis is an emerging area of research for controlling the reactivity of radical intermediates. However, there are no specific reports of this compound being used as a substrate in metalloradical-catalyzed transformations.

Computational Mechanistic Investigations

Computational studies, such as those using Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, transition states, and intermediate stabilities. Despite the utility of these methods, no computational mechanistic investigations focused specifically on the reactions of this compound have been published in the accessible literature.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. In the context of this compound, DFT studies would be instrumental in mapping out the potential energy surfaces of its various possible reactions.

Theoretical investigations into the reactivity of substituted aldehydes often reveal multiple competing reaction pathways. For a molecule like this compound, potential reactions could include nucleophilic addition to the carbonyl group, oxidation of the aldehyde, reduction to the corresponding alcohol, and reactions involving the bromine-substituted phenyl ring.

DFT calculations can model these pathways by identifying the structures of reactants, products, intermediates, and transition states. For instance, in a nucleophilic addition reaction, DFT can be used to calculate the energy changes as a nucleophile approaches the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The presence of the ortho-bromine substituent is expected to exert significant electronic and steric effects on these pathways. Electronically, the inductive effect of the bromine atom would influence the electrophilicity of the carbonyl carbon. Sterically, the bulky bromine atom could hinder the approach of nucleophiles, thereby affecting the reaction rates and equilibria.

A hypothetical DFT study on the reaction of this compound with a nucleophile (Nu⁻) could be summarized in the following table, illustrating the calculated relative energies for key species along the reaction coordinate.

SpeciesSpecies TypeDescriptionRelative Energy (kcal/mol)
This compound + Nu⁻ReactantsInitial reacting species0.0
TS1Transition StateTransition state for nucleophilic attack+15.2
Tetrahedral IntermediateIntermediateIntermediate formed after nucleophilic addition-5.8
TS2Transition StateTransition state for protonation+2.1
Addition ProductProductFinal product after protonation-12.5

Analysis of Transition States and Activation Barriers

The transition state is a critical point on the potential energy surface that separates reactants from products. The energy difference between the reactants and the transition state is the activation barrier, which is a key determinant of the reaction rate. DFT calculations are particularly adept at locating and characterizing the geometry and energy of transition states.

For this compound, the analysis of transition states would provide deep insights into its reactivity. For example, in an aldol condensation reaction, DFT could be used to model the transition state for the enolate formation and the subsequent carbon-carbon bond-forming step. The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, would reveal the concerted or stepwise nature of the mechanism.

The activation barriers calculated from these studies would quantify the kinetic feasibility of different reaction pathways. A lower activation barrier implies a faster reaction. The ortho-bromine substituent would likely influence these barriers. For instance, it might stabilize or destabilize a transition state through steric hindrance or electronic interactions, thereby altering the reaction kinetics compared to unsubstituted phenylacetaldehyde (B1677652).

The following interactive table presents hypothetical activation barriers for different potential reactions of this compound, as could be determined by DFT calculations.

Reaction TypeDescriptionCalculated Activation Barrier (kcal/mol)
Nucleophilic AdditionAddition of a generic nucleophile to the carbonyl group15.2
OxidationOxidation of the aldehyde to a carboxylic acid25.7
ReductionReduction of the aldehyde to an alcohol18.4

Conformational Analysis and Stereoselectivity Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has a rotatable bond between the phenyl ring and the acetaldehyde (B116499) moiety, multiple conformers can exist. DFT can be used to determine the relative energies of these conformers and identify the most stable (lowest energy) conformation.

The conformation of the starting material can have a profound impact on the stereochemical outcome of a reaction. The prediction of stereoselectivity is a significant application of computational chemistry. In reactions that create a new stereocenter, such as the addition of a nucleophile to the prochiral carbonyl carbon of this compound, DFT can be used to model the transition states leading to the different stereoisomeric products.

The relative energies of these diastereomeric transition states determine the stereoselectivity of the reaction. The ortho-bromine substituent is expected to play a crucial role in dictating the preferred conformation and, consequently, the stereochemical outcome. Steric interactions between the bromine atom and the approaching nucleophile in the different transition state models (e.g., Felkin-Anh or Cram-chelation models) would lead to a preference for one stereoisomer over the other.

A computational study could provide the following data on the conformational analysis and predicted stereoselectivity for a hypothetical reaction.

ConformerDihedral Angle (Br-C-C-C=O)Relative Energy (kcal/mol)Predicted Product Ratio (R:S)
Gauche~60°0.085:15
Anti~180°+1.240:60

Derivatives and Analogues of 2 Bromophenyl Acetaldehyde

Synthesis of Functionalized Derivatives

The carbonyl group of (2-Bromophenyl)acetaldehyde is the primary site for a variety of chemical transformations, enabling the creation of derivatives such as acetals, imines, and oximes. These reactions are fundamental in organic synthesis for creating new molecular frameworks or for protecting the aldehyde functionality during multi-step synthetic sequences.

The aldehyde group in this compound can be readily converted into an acetal (B89532), a reaction of significant utility in organic synthesis, primarily for protection purposes. Acetals are stable in neutral to strongly basic conditions, making them excellent protecting groups for the otherwise reactive aldehyde functionality when subsequent reactions involve strong nucleophiles or bases.

The formation of an acetal typically involves the acid-catalyzed reaction of the aldehyde with an alcohol. When a diol, such as ethylene (B1197577) glycol, is used, a stable cyclic acetal is formed. This reaction is reversible and driven to completion by removing the water formed during the reaction.

Reaction: this compound + Ethylene Glycol ⇌ 2-(2-Bromophenyl)methyl-1,3-dioxolane + Water

Catalyst: Typically a strong acid like p-toluenesulfonic acid (TsOH) or sulfuric acid (H₂SO₄).

Conditions: The reaction is an equilibrium process. To favor the formation of the acetal, water is usually removed from the reaction mixture using a Dean-Stark apparatus.

The acetal group can be easily removed, regenerating the original aldehyde, by treatment with aqueous acid. This deprotection step leverages the instability of acetals in acidic aqueous environments. The stability of the acetal protecting group under basic and nucleophilic conditions allows for selective reactions at other sites of a molecule.

Table 1: Acetal Formation from this compound
ReactantReagentConditionsProductPurpose
This compoundEthylene glycolAcid catalyst (e.g., TsOH), removal of H₂O2-((2-Bromophenyl)methyl)-1,3-dioxolaneProtection of the aldehyde group
2-((2-Bromophenyl)methyl)-1,3-dioxolaneH₂OAcid catalyst (e.g., aq. HCl)This compoundDeprotection of the aldehyde group

This compound reacts with primary amines in an acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). nih.gov

The formation of imines is a reversible process, and the reaction rate is highly dependent on the pH of the medium. libretexts.orglibretexts.org The reaction is generally fastest at a mildly acidic pH (around 4-5). At lower pH values, the amine nucleophile becomes protonated and non-nucleophilic. At higher pH values, there is insufficient acid to catalyze the dehydration of the intermediate carbinolamine. libretexts.orglibretexts.org

General Reaction: R'-NH₂ + this compound ⇌ R'-N=CHCH₂(C₆H₄Br) + H₂O

Mechanism:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a zwitterionic carbinolamine intermediate.

Protonation of the hydroxyl group under acidic conditions.

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the neutral imine product.

Schiff bases derived from this compound are valuable intermediates for the synthesis of more complex nitrogen-containing compounds.

The reaction of this compound with hydroxylamine (B1172632) results in the formation of an oxime. This condensation reaction is analogous to imine formation and involves the elimination of water to form a C=N-OH functional group. Typically, hydroxylamine is used in the form of its salt, hydroxylamine hydrochloride (NH₂OH·HCl), and a base is added to the reaction mixture to liberate the free hydroxylamine.

Reaction: this compound + NH₂OH → this compound oxime + H₂O

Oximes are crystalline solids and can be useful for the purification and characterization of aldehydes. They exist as E/Z stereoisomers due to the restricted rotation around the C=N double bond. Furthermore, oximes are important synthetic intermediates, for example, in the Beckmann rearrangement to form amides.

Structural Modifications and Impact on Reactivity

Altering the structure of this compound, either by changing the substituents on the phenyl ring or by modifying the acetaldehyde (B116499) side chain, has a significant impact on the compound's chemical reactivity.

The reactivity of the aldehyde group in this compound is influenced by the electronic properties of the substituents on the phenyl ring. The bromine atom at the ortho position is an electron-withdrawing group via the inductive effect, which makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted phenylacetaldehyde (B1677652). Adding other substituents to the ring can further modulate this reactivity. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups, particularly at the para position relative to the acetaldehyde moiety, would further withdraw electron density from the ring and the side chain. nih.gov This increases the partial positive charge on the carbonyl carbon, enhancing its reactivity toward nucleophilic attack.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or alkyl groups (-CH₃) donate electron density to the phenyl ring through resonance or inductive effects. stpeters.co.in This reduces the electrophilicity of the carbonyl carbon, thereby decreasing the rate of reaction with nucleophiles. nih.gov

Table 2: Predicted Effect of Phenyl Ring Substituents on the Carbonyl Reactivity of this compound Analogues
Substituent (at C4 or C5)Electronic EffectPredicted Impact on Carbonyl Reactivity (towards Nucleophiles)
-NO₂ (Nitro)Strongly Electron-WithdrawingIncreased Reactivity
-H (Hydrogen)Reference (base molecule)Reference Reactivity
-CH₃ (Methyl)Weakly Electron-DonatingDecreased Reactivity
-OCH₃ (Methoxy)Strongly Electron-Donating (Resonance)Decreased Reactivity

Changes to the two-carbon side chain of this compound can also significantly alter its reactivity.

Alpha-Substitution: Introducing an alkyl group at the alpha-carbon (the carbon adjacent to the carbonyl group) would transform the aldehyde into a ketone, for example, 1-(2-bromophenyl)propan-2-one. Ketones are generally less reactive than their corresponding aldehydes towards nucleophiles for two main reasons:

Steric Hindrance: The additional alkyl group increases steric crowding around the carbonyl carbon, making it more difficult for nucleophiles to approach.

Electronic Effects: Alkyl groups are weakly electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon.

Chain Length: Increasing the length of the alkyl chain between the phenyl ring and the aldehyde group, for instance to create 3-(2-bromophenyl)propanal, would diminish the inductive effect of the 2-bromophenyl group on the carbonyl carbon. As the distance increases, the electron-withdrawing influence of the ring lessens, making the aldehyde of the longer-chain analogue slightly less reactive than this compound.

Chiral Derivatives and Asymmetric Synthesis

The development of chiral derivatives from this compound is pivotal for controlling stereochemistry in subsequent reactions. Methodologies focus on the introduction of chirality through the formation of acetals with chiral auxiliaries or through the conversion of the aldehyde into chiral imines, which then direct the stereochemical outcome of bond-forming reactions.

Enantiomerically Pure Acetals

The synthesis of enantiomerically pure acetals from aldehydes is a well-established strategy to introduce a chiral center or to protect the aldehyde group in a stereodefined manner. This is typically achieved through the reaction of the aldehyde with a chiral, non-racemic diol, often in the presence of an acid catalyst. The resulting diastereomeric acetals can then be separated by chromatographic techniques.

Table 1: Chiral Diols Commonly Used in Diastereoselective Acetalization

Chiral DiolStructure
(2R,3R)-2,3-ButanediolHOCH(CH₃)CH(CH₃)OH
(2S,3S)-2,3-ButanediolHOCH(CH₃)CH(CH₃)OH
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol(CH₂)₂C(OCH₂OH)₂
Diethyl L-tartrateC₂H₅OOCCH(OH)CH(OH)COOC₂H₅
Diethyl D-tartrateC₂H₅OOCCH(OH)CH(OH)COOC₂H₅

This table presents examples of chiral diols that can be employed for the synthesis of diastereomeric acetals from aldehydes.

The subsequent cleavage of the chiral auxiliary from the separated diastereomeric acetals would then yield the enantiomerically pure (R)- or (S)-(2-Bromophenyl)acetaldehyde, which can be used in further asymmetric syntheses.

Asymmetric Synthesis of Nitrogen-Containing Scaffolds

A significant application of this compound derivatives is in the asymmetric synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and natural products. A powerful strategy involves the condensation of the aldehyde with a chiral amine or sulfonamide to form a chiral imine. This imine then undergoes diastereoselective reactions, with the chiral auxiliary directing the stereochemical outcome.

A notable example involves the use of chiral imines derived from aliphatic aldehydes bearing a 2-bromophenyl substituent. Specifically, the chiral imine (SS)-250 , formed from a 2-bromophenyl-substituted aliphatic aldehyde and (S)-tert-butanesulfinamide, has been utilized in the asymmetric synthesis of α-methylene-γ-butyrolactams and dihydropyridin-2-ones.

In this methodology, the allylation of the chiral sulfinyl imine (SS)-250 with ethyl 2-(bromomethyl)acrylate, followed by the removal of the sulfinyl group, leads to the formation of α-methylene-γ-butyrolactams. Alternatively, a sequential allylation with allyl bromide, desulfinylation, and acylation with acryloyl chloride yields dihydropyridin-2-ones. The stereochemistry of the final products is controlled by the chiral tert-butanesulfinyl group.

Table 2: Asymmetric Synthesis of Nitrogen-Containing Scaffolds

Starting MaterialReagentsProduct
Chiral imine (SS)-250 1. Ethyl 2-(bromomethyl)acrylate2. Desulfinylationα-Methylene-γ-butyrolactam
Chiral imine (SS)-250 1. Allyl bromide2. Desulfinylation3. Acryloyl chlorideDihydropyridin-2-one

This table summarizes the asymmetric synthesis of nitrogen-containing heterocycles starting from a chiral imine derived from a 2-bromophenyl-substituted aldehyde.

This approach highlights the utility of this compound as a precursor for constructing stereochemically rich and synthetically valuable nitrogen-containing scaffolds. The bromine atom also provides a handle for further functionalization through cross-coupling reactions, enhancing the molecular diversity accessible from this starting material.

Applications in Advanced Organic Synthesis

Building Block for Complex Natural Products

The unique structure of (2-Bromophenyl)acetaldehyde positions it as a strategic building block in the total synthesis of intricate natural products. Its ability to participate in key carbon-carbon and carbon-nitrogen bond-forming reactions is crucial for assembling the core skeletons of several classes of bioactive compounds.

One of the most significant applications of this compound is in the synthesis of the tetrahydroisoquinoline (THIQ) core. The THIQ scaffold is a central structural motif in one of the largest families of natural alkaloids, which exhibit a vast array of biological activities. researchgate.netnih.gov The primary method for this construction is the Pictet-Spengler reaction, a cyclization process involving the condensation of a β-phenylethylamine with an aldehyde.

In a notable example, this compound undergoes a Pictet-Spengler cyclization to effectively produce the THIQ framework. mdpi.com This resulting bromo-substituted THIQ is a highly valuable intermediate. The bromine atom serves as a synthetic handle for subsequent cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, enabling the introduction of further complexity and the completion of more elaborate alkaloid structures.

The THIQ skeleton forms the basis for numerous alkaloids, including Angustureine and Cuspareine, which belong to the Hancock alkaloids. kennesaw.edu While direct syntheses of these specific molecules often start from other bromophenyl precursors like 3-(o-bromophenyl)propanoic acid, these routes similarly rely on the strategic placement of the bromine atom to facilitate intramolecular cyclization (e.g., via Buchwald-Hartwig coupling) to form the core heterocyclic ring. acs.org This highlights the importance of bromophenyl building blocks, including this compound, in providing the necessary components for constructing these complex natural products. kennesaw.eduacs.org

Table 1: Synthesis of Alkaloid Precursors

Starting Material Key Reaction Intermediate/Core Target Alkaloid Class
This compound Pictet-Spengler Cyclization Tetrahydroisoquinoline (THIQ) Isoquinoline (B145761) Alkaloids

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one framework, are open-chain flavonoids that serve as crucial biosynthetic precursors for the entire flavonoid family. saudijournals.com The standard and most widely used method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed aldol (B89426) condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). saudijournals.comscispace.comnih.govresearchgate.net

Given its structure, this compound can theoretically serve as the aldehyde component in a Claisen-Schmidt condensation. Reaction with a suitable acetophenone derivative would yield a chalcone (B49325) bearing a (2-bromophenyl)ethylidene moiety. The resulting α,β-unsaturated carbonyl system is a versatile intermediate that can undergo further reactions, such as cyclization to form flavonoids or Michael addition for chain extension. The bromine atom on the aromatic ring provides an additional site for modification through various cross-coupling chemistries, allowing for the synthesis of a diverse library of flavonoid and chalcone analogs for biological screening.

Precursor to Pharmaceutical Intermediates

The strategic importance of this compound extends to its role as a precursor for key intermediates in the pharmaceutical industry. It provides a foundational structure for building a range of bioactive scaffolds that are central to the development of new therapeutic agents.

This compound is a valuable starting point for synthesizing several privileged scaffolds in medicinal chemistry.

Tetralins: The tetralin (1,2,3,4-tetrahydronaphthalene) framework is present in numerous biologically active compounds and clinically relevant drugs. researchgate.net this compound can be used as a precursor in the synthesis of tetralin derivatives. A common strategy involves converting the bromo-substituted aldehyde into a more reactive intermediate, such as a 2-(2-vinylphenyl)acetaldehyde, via a cross-coupling reaction. This intermediate can then undergo an intramolecular Prins/Friedel-Crafts cyclization to construct the 4-aryl-tetralin-2-ol scaffold, a structure of significant interest in drug discovery programs.

Quinazolines: Quinazoline (B50416) and its derivatives are a prominent class of nitrogen-containing heterocycles associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.govmdpi.comresearchgate.netnih.gov Many synthetic routes to quinazolines involve the condensation of a 2-aminoaryl precursor with an aldehyde. nih.govmdpi.comnih.gov this compound can function as the aldehyde component in such multi-component reactions, providing the carbon atom that will become C2 of the quinazoline ring. The reaction with a 2-aminobenzylamine or a related species, followed by cyclization and aromatization, yields the quinazoline core.

Indenes: The indene (B144670) scaffold is another important carbocyclic structure found in various bioactive molecules. While direct cyclization of this compound to an indene is not a common route, it serves as a direct precursor to key intermediates used in modern indene synthesis. For instance, this compound can be readily converted to derivatives like (E)-3-(2-bromophenyl)acrylaldehyde. This α,β-unsaturated aldehyde is then used in palladium-catalyzed annulation reactions with internal alkynes to construct a diverse range of functionalized indene derivatives.

The heterocyclic and carbocyclic scaffolds synthesized from this compound are well-established pharmacophores, and the resulting derivatives possess a wide range of potential pharmacological activities. The ability to generate libraries of these compounds from a common precursor is a cornerstone of modern drug discovery.

The derivatives that can be synthesized from this compound are linked to significant biological activities, as summarized below.

Table 2: Pharmacological Potential of Derived Scaffolds

Scaffold Method of Synthesis Involving Precursor Associated Pharmacological Activities
Tetrahydroisoquinoline (THIQ) Pictet-Spengler Reaction Antitumor, antibacterial, anti-inflammatory, anti-HIV, anticonvulsant, anti-Alzheimer's. researchgate.netdntb.gov.uanuph.edu.ua
Tetralin Prins/Friedel-Crafts Cyclization (from vinyl derivative) Anticancer (DNA intercalators), antidepressant, antifungal, anti-inflammatory, anticholinesterase. researchgate.netnih.govnih.govmdpi.com
Quinazoline Multi-component Condensation/Cyclization Anticancer, anti-inflammatory, antimicrobial, analgesic, antiviral, antihypertensive. nih.govnih.govresearchgate.netscispace.com

| Indene | Palladium-catalyzed Annulation (from acrylaldehyde derivative) | Anticancer, anti-inflammatory, antiviral. |

The bromine atom retained in these scaffolds from the initial starting material is particularly advantageous. It allows for late-stage functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets, such as enzymes or receptors. This approach is crucial for developing structure-activity relationships (SAR) and identifying lead compounds with improved potency and selectivity. nih.gov For example, quinoline (B57606) derivatives containing a bromophenyl moiety have been synthesized and investigated as novel microbial DNA-gyrase inhibitors. nih.gov

Role in Materials Science and Polymer Chemistry

Currently, the application of this compound specifically within the fields of materials science and polymer chemistry is not widely documented in scientific literature. Its primary utility has been demonstrated in the domain of fine chemical synthesis for pharmaceutical and biological applications. However, the presence of the aryl bromide offers potential for its derivatives to be used in polymerization reactions, such as in the synthesis of conjugated polymers via Suzuki or Stille coupling, should the aldehyde group be appropriately protected or modified.

Monomer in Polymer Synthesis

Precursor for Specialty Chemicals

The primary application of this compound in advanced organic synthesis is its role as a precursor for constructing complex, high-value specialty chemicals, most notably nitrogen-containing heterocycles.

Synthesis of Isoquinoline Derivatives:

A significant application of this compound is in the synthesis of the isoquinoline scaffold, a core structure found in many biologically active alkaloids and pharmaceutical agents. quimicaorganica.org this compound serves as a key starting material in multi-step synthetic routes, such as modifications of the Pomeranz-Fritsch reaction. quimicaorganica.orgsemanticscholar.org

The general synthetic pathway involves the initial reaction of the aldehyde functional group. For instance, this compound can be condensed with an aminoacetal, such as 2,2-dimethoxyethanamine, to form an intermediate Schiff base (an imine). semanticscholar.org This imine is then typically reduced to a secondary amine. The resulting intermediate, an N-(2-bromobenzyl)aminoacetaldehyde acetal (B89532), possesses the necessary framework for intramolecular cyclization. semanticscholar.org Under acidic conditions, this intermediate can cyclize to form the core of 8-bromoisoquinoline (B29762) derivatives. semanticscholar.org The bromine atom at the 8-position remains available for further functionalization, such as cross-coupling reactions, allowing for the synthesis of a diverse library of substituted isoquinolines. semanticscholar.org

The versatility of this compound in these syntheses highlights its importance as a building block for creating complex heterocyclic systems that are central to medicinal chemistry and materials science. frontiersin.org

Table 2: Applications of this compound as a Chemical Precursor

Product ClassSynthetic StrategyKey Intermediate TypeSignificance
Nitrogen-Containing Heterocycles (e.g., Isoquinolines)Condensation followed by intramolecular cyclization (e.g., Pomeranz-Fritsch type reaction)Schiff Base / N-(2-bromobenzyl)aminoacetaldehyde acetalForms core structures for pharmaceuticals and alkaloids. quimicaorganica.orgsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within a molecule, offering unambiguous evidence for its structure.

The proton NMR (¹H NMR) spectrum of this compound is expected to display distinct signals corresponding to the aldehydic, methylene (B1212753), and aromatic protons. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are key to structural assignment.

The most downfield signal is anticipated for the aldehydic proton (-CHO), typically appearing in the δ 9.5-10.0 ppm range. This significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen. This proton would appear as a triplet due to coupling with the adjacent methylene protons.

The methylene protons (-CH₂-) are expected to resonate as a doublet in the δ 3.8-4.2 ppm region. Their chemical shift is influenced by the adjacent aromatic ring and the carbonyl group. The signal is split into a doublet by the single aldehydic proton.

The aromatic protons on the disubstituted benzene (B151609) ring would present a more complex pattern in the δ 7.1-7.6 ppm range. The four protons would be chemically distinct due to the ortho-bromo substituent. One would expect a multiplet or a combination of doublets and triplets, reflecting the various coupling interactions between adjacent and non-adjacent protons on the ring. The proton ortho to the bromine atom is likely to be the most deshielded of the aromatic signals.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aldehydic H (-CHO) 9.5 - 10.0 Triplet (t)
Methylene H (-CH₂-) 3.8 - 4.2 Doublet (d)

Note: This table is based on theoretical predictions and typical chemical shift ranges for analogous functional groups.

The carbon-13 NMR (¹³C NMR) spectrum provides confirmation of the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon (-CHO) of the aldehyde group is the most deshielded, with its signal anticipated in the δ 190-200 ppm region. libretexts.org This is a highly characteristic peak for aldehydes. libretexts.org

The aromatic carbons will appear in the typical δ 120-140 ppm range. Two of these signals will be for the quaternary carbons: one bonded to the bromine atom (C-Br) and one bonded to the acetaldehyde (B116499) substituent (C-CH₂). The C-Br signal is expected around δ 122-125 ppm, while the other four signals correspond to the carbons bearing hydrogen atoms.

The methylene carbon (-CH₂-) signal is expected to be the most upfield, likely in the δ 45-55 ppm range, consistent with a carbon atom situated between an aromatic ring and a carbonyl group.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C (C=O) 190 - 200
Aromatic C (C-CH₂) 135 - 140
Aromatic C-H 127 - 134
Aromatic C (C-Br) 122 - 125

Note: This table is based on theoretical predictions and established chemical shift ranges. wfu.educhemistryconnected.com

For an unambiguous assignment of all proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal coupling between adjacent protons. It would show a clear correlation between the aldehydic proton and the methylene protons, and also map the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands that confirm the presence of the aldehyde and the substituted aromatic ring.

The most prominent feature would be the strong carbonyl (C=O) stretching vibration , expected in the range of 1720-1740 cm⁻¹. libretexts.org This intense absorption is a definitive indicator of an aliphatic aldehyde. libretexts.org

Another hallmark of an aldehyde is the pair of weak to medium C-H stretching absorptions for the aldehydic proton, which typically appear around 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pubspectroscopyonline.com The presence of the band around 2720 cm⁻¹ is particularly diagnostic for distinguishing aldehydes from ketones. spectroscopyonline.com

The presence of the aromatic ring is confirmed by:

Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

Aromatic C=C stretching vibrations (in-ring) which present as a series of medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H out-of-plane bending vibrations in the 750-770 cm⁻¹ range, characteristic of ortho-disubstitution on a benzene ring.

The aliphatic C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ region. A C-Br stretching vibration is also expected, though it appears in the fingerprint region at lower frequencies (typically 500-650 cm⁻¹) and can be harder to assign definitively.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820 and ~2720 Weak to Medium
Carbonyl C=O Stretch 1720 - 1740 Strong, Sharp
Aromatic C-H Stretch 3010 - 3100 Medium to Weak
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
Aromatic C-H Out-of-plane Bend 750 - 770 Strong

Note: This table is based on characteristic infrared group frequencies. libretexts.org

A complete vibrational mode analysis involves assigning each observed IR band to a specific molecular motion (stretching, bending, rocking, twisting). For a molecule with 17 atoms like this compound, there are 3N-6 = 45 fundamental vibrational modes. While the primary stretching modes for the C=O and C-H bonds are readily identifiable as discussed above, a full assignment of the complex fingerprint region (below 1500 cm⁻¹) would require sophisticated analysis, often aided by computational methods like Density Functional Theory (DFT) calculations. These calculations can predict the vibrational frequencies and intensities, which can then be correlated with the experimental spectrum to assign the various bending and skeletal modes of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight and elemental composition of compounds, as well as for elucidating their structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS can measure the exact mass of a compound to several decimal places. This precision allows for the unambiguous confirmation of a molecular formula, as each formula has a unique exact mass based on the specific isotopes of its constituent atoms. libretexts.org

For this compound, the molecular formula is C₈H₇BrO. nih.govsigmaaldrich.com The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, leading to a characteristic isotopic pattern in the mass spectrum. HRMS analysis would focus on the monoisotopic mass, which is calculated using the most abundant isotope of each element (¹²C, ¹H, ¹⁶O, and ⁷⁹Br). The theoretically calculated monoisotopic mass for C₈H₇⁷⁹BrO is 197.96803 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value provides definitive confirmation of the compound's molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound
Molecular FormulaNominal Mass (Da)Monoisotopic Exact Mass (Da)Required Mass Accuracy (ppm)
C₈H₇⁷⁹BrO198197.96803< 5 ppm
C₁₁H₁₆O₂198198.11503N/A
C₁₀H₂₂N₂O198198.17321N/A

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is exceptionally useful for monitoring the progress of a chemical reaction in real-time. rsc.org Samples can be taken from a reaction mixture at various time points and injected into the LC-MS system. The components of the mixture are separated on the LC column before being introduced into the mass spectrometer.

In the synthesis of this compound, for instance, from the oxidation of 2-(2-bromophenyl)ethanol (B130303), LC-MS can be used to track the disappearance of the starting material and the appearance of the desired aldehyde product. By generating an extracted ion chromatogram (EIC) for the specific m/z values of both the reactant and the product, their relative quantities can be monitored over time. This allows chemists to determine when a reaction is complete, identify the formation of any byproducts, and optimize reaction conditions. The mass spectrometer provides molecular weight information for each separated peak, aiding in the characterization of all components in the reaction mixture. nih.gov

Table 2: Hypothetical LC-MS Monitoring of the Oxidation of 2-(2-bromophenyl)ethanol
Compound NameMolecular FormulaExpected [M+H]⁺ (m/z)Role in Reaction
2-(2-Bromophenyl)ethanolC₈H₉BrO200.99Starting Material
This compoundC₈H₇BrO198.98Product

Chromatographic Methods for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to assess the purity of a compound and to monitor the progress of a reaction. analyticaltoxicology.com A TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, usually silica (B1680970) gel. chemistryhall.com

To monitor a reaction producing this compound, small spots of the starting material, the reaction mixture, and a "co-spot" (a mix of the starting material and reaction mixture) are applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber with a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value. The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. chemistryhall.com

Table 3: Illustrative TLC Data for a Reaction Producing this compound
CompoundHypothetical Rf Value (20% Ethyl Acetate in Hexane)Notes
Starting Material (e.g., 2-(2-Bromophenyl)ethanol)0.30More polar due to the hydroxyl group.
Product (this compound)0.55Less polar than the alcohol starting material.

High-Performance Liquid Chromatography (HPLC) is a more advanced form of column chromatography that forces the mobile phase through the stationary phase at high pressure, leading to higher resolution and faster separation times. While this compound itself is not chiral, it can be a precursor in reactions that create chiral centers. If a reaction produces a mixture of diastereomers, HPLC is the standard method for separating them and determining their relative ratio. nih.gov

For example, if this compound undergoes a reaction (e.g., an aldol addition with a chiral ketone) that produces two diastereomers, the resulting mixture can be analyzed by HPLC, typically using a normal-phase column (e.g., silica gel). The two diastereomers will have different interactions with the stationary phase, causing them to elute from the column at different times (retention times). The area under each peak in the resulting chromatogram is proportional to the amount of that diastereomer present. By integrating the peak areas, the diastereomeric ratio (d.r.) can be accurately calculated. researchgate.net

Table 4: Hypothetical HPLC Data for Separation of Diastereomers Derived from this compound
IsomerRetention Time (min)Peak AreaPercentage (%)
Diastereomer A12.51,500,00075
Diastereomer B14.2500,00025

X-ray Diffraction Analysis

For this compound, which is a solid, this analysis would first require growing a high-quality single crystal—a process that can be challenging. sigmaaldrich.com Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, the electron density map of the molecule can be calculated, and from that, the exact position of each atom (except hydrogen, which is often difficult to locate) can be determined. This would provide an unambiguous confirmation of the connectivity and stereochemistry of this compound and offer insights into intermolecular interactions, such as C-H···Br or C-H···O hydrogen bonds, within the crystal structure. nih.gov

Table 5: Structural Parameters Obtainable from X-ray Diffraction Analysis
Parameter TypeExamples of Information Gained
Bond LengthsC-C, C-H, C=O, C-Br bond distances (in Ångströms)
Bond AnglesAngles between atoms (e.g., C-C-O angle of the aldehyde)
Torsion AnglesDihedral angles defining the molecule's conformation
Crystal PackingIntermolecular distances and interactions in the solid state
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal

Spectroscopic and Analytical Characterization in Research Contexts

Solid-State Structural Determination of Derivatives

Following an extensive search of scientific literature and crystallographic databases, no specific research articles or structural data were found pertaining to the solid-state structural determination of derivatives synthesized directly from (2-Bromophenyl)acetaldehyde. Investigations into common derivatives such as hydrazones, oximes, chalcones, or products of aldol (B89426) condensation reactions involving this compound did not yield any published X-ray crystallographic studies.

Therefore, detailed research findings, including crystallographic data tables, on the solid-state structures of this compound derivatives are not available in the reviewed scientific literature.

Environmental Considerations and Degradation Pathways in Research

Environmental Fate and Persistence of Related Aldehydes

The environmental fate of a compound like (2-Bromophenyl)acetaldehyde is determined by its susceptibility to various degradation processes, including biological breakdown, atmospheric chemical reactions, and stability in water.

The biodegradation of aromatic compounds, including those with halogen substituents, is a key mechanism for their removal from the environment. nih.govnih.gov Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. nih.gov Aerobic degradation typically begins with the oxidation of the aromatic ring by enzymes called dioxygenases, which makes the ring susceptible to cleavage. nih.govfrontiersin.org

For halogenated organic compounds, dehalogenation—the cleavage of the carbon-halogen bond—is an essential step in their breakdown and can occur through enzymatic or spontaneous chemical reactions. mdpi.com Studies on substituted benzenes have shown that bacteria, such as certain Pseudomonas species, can be induced to express the necessary enzymes to degrade complex mixtures of these chemicals. nih.gov The presence of functional groups on an aromatic ring can significantly influence its biodegradability. colorado.edu For instance, research on benzotriazole (B28993) derivatives has shown that replacing a methyl group with a carboxylic acid group can enhance the potential for biodegradation under aerobic conditions. colorado.edu This suggests that microbial consortia in soil or wastewater treatment facilities could potentially degrade this compound, likely initiating the process through oxidation of the aldehyde group or the aromatic ring.

Aromatic aldehydes are released into the atmosphere from various sources and are primarily removed through photolysis (breakdown by sunlight) and reactions with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. copernicus.orgepa.gov During the day, photolysis and reaction with OH radicals are the dominant atmospheric loss processes for these compounds. copernicus.org Atmospheric aldehydes are significant as they act as precursors to the formation of ozone and secondary organic aerosols. mdpi.commdpi.com

Research on the gas-phase kinetics of aromatic aldehydes with NO3 radicals indicates that the primary reaction mechanism is the abstraction of the aldehydic hydrogen atom. copernicus.orgnoaa.gov The rate of these reactions is influenced by the substituents on the aromatic ring. The table below presents the measured rate coefficients for the reaction of NO3 radicals with several aromatic aldehydes, providing a reference for the potential atmospheric reactivity of this compound.

Table 1: Rate Coefficients for the Reaction of NO3 Radicals with Various Aromatic Aldehydes at 298 ± 2 K. noaa.gov
Aromatic AldehydeRate Coefficient (k) in 10⁻¹⁵ cm³ molec⁻¹ s⁻¹
Benzaldehyde (B42025)2.6 ± 0.3
ortho-Tolualdehyde8.7 ± 0.8
meta-Tolualdehyde4.9 ± 0.5
para-Tolualdehyde4.9 ± 0.4
2,4-Dimethyl Benzaldehyde15.1 ± 1.3
2,5-Dimethyl Benzaldehyde12.8 ± 1.2
3,5-Dimethyl Benzaldehyde6.2 ± 0.6

In aqueous environments, aldehydes can react with water in a reversible process to form hydrates, also known as geminal-diols (gem-diols). libretexts.orgwikipedia.org This hydration reaction is typically rapid and can be catalyzed by either acid or base. libretexts.org For most simple aldehydes, the resulting hydrate (B1144303) is unstable relative to the aldehyde and cannot be isolated. libretexts.orgmsu.edu The stability of the hydrate is influenced by the electronic effects of substituents. Strong electron-withdrawing groups, for example, can stabilize the hydrate form. wikipedia.org Acetals, which are formed from the reaction of an aldehyde with two equivalents of an alcohol, are generally stable in neutral to strongly basic conditions but can be hydrolyzed back to the aldehyde in the presence of aqueous acid. msu.edu Therefore, in typical environmental water bodies, this compound would likely exist in equilibrium with its hydrate form, with the aldehyde being the predominant species.

Metabolic and Degradation Pathways in Biological Systems (Focus on chemical reactions, not biological effects)

In biological systems, this compound is expected to undergo several metabolic transformations. Phenylacetaldehyde (B1677652) itself is readily oxidized to phenylacetic acid. wikipedia.orgsciencemadness.org This conversion of an aldehyde to a carboxylic acid is a common metabolic reaction. wikipedia.org Therefore, a primary metabolic pathway for this compound would be its oxidation to (2-Bromophenyl)acetic acid.

The metabolism of brominated aromatic compounds has been studied, particularly in the context of brominated flame retardants. researchgate.net These studies show that such compounds can be metabolized through processes like oxidative debromination, which is often mediated by cytochrome P450 (CYP) enzymes. researchgate.net This process involves the removal of a bromine atom and its replacement with a hydroxyl group. Other metabolic routes include reductive debromination and conjugation reactions. researchgate.net

Phenylacetaldehyde also occurs naturally and is formed from the Strecker degradation of the amino acid phenylalanine, a reaction that can occur during food processing. wikipedia.orgnih.gov This reaction involves the interaction of an amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one fewer carbon atom than the original amino acid. nih.gov

Table 2: Potential Metabolic Reactions for this compound
Reaction TypeReactantKey Enzyme/ProcessPrimary Product
OxidationThis compoundAldehyde Dehydrogenase(2-Bromophenyl)acetic acid
Oxidative DebrominationThis compoundCytochrome P450 (CYP) EnzymesHydroxylated Phenylacetaldehyde derivative
Formation (Natural Analog)Phenylalanine + α-dicarbonyl compoundStrecker DegradationPhenylacetaldehyde

Research on Green Chemistry in Industrial Production and Waste Minimization

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. sciencepublishinggroup.com Research in this area is highly relevant to the industrial production of compounds like this compound.

One key area of green chemistry is the development of sustainable synthesis methods. For aldehydes, this includes the oxidation of primary alcohols. nih.gov Research has demonstrated methods for oxidizing benzylic alcohols to aromatic aldehydes using gaseous nitrogen dioxide, a process that generates nitric acid as the only byproduct, thus minimizing waste. nih.gov Another approach involves tandem electrochemical-chemical catalysis, which can achieve high efficiency and space-time yield for aldehyde synthesis while allowing for the recycling of the electrolyte, significantly reducing waste. rsc.org Biocatalysis, using enzymes like carboxylic acid reductases, presents an alternative to traditional chemical synthesis, operating under mild conditions with high selectivity. mdpi.com

Waste minimization is another cornerstone of green chemistry. Aldehyde-containing wastewater from industrial processes can be toxic. mdpi.com Methods have been developed to neutralize such waste streams. For instance, treatment with sodium pyrosulfite can convert aldehydes into non-toxic substances within minutes, producing a final effluent with a neutral pH that is safe for disposal. google.com Adopting these green synthesis and waste treatment strategies can significantly reduce the environmental footprint associated with the production of aromatic aldehydes.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a major driver in modern synthetic chemistry, and the production of (2-Bromophenyl)acetaldehyde is no exception. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways. Key areas of investigation will include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient processes.

One promising avenue is the exploration of biocatalysis. The use of enzymes or whole-cell systems could offer highly selective and environmentally friendly alternatives to traditional chemical methods for the synthesis of this compound and its derivatives. Additionally, the development of flow chemistry processes for the synthesis of this compound could lead to improved safety, scalability, and resource efficiency.

Table 1: Comparison of Potential Sustainable Synthetic Methods

Synthetic MethodAdvantagesChallenges
BiocatalysisHigh selectivity, mild reaction conditions, reduced wasteEnzyme stability and cost, substrate scope limitations
Flow ChemistryEnhanced safety, improved scalability, precise process controlInitial setup cost, potential for clogging
Photoredox CatalysisUse of visible light as a renewable energy source, mild reaction conditionsCatalyst cost and stability, scalability

Exploration of Novel Catalytic Systems

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. While traditional palladium-based catalysts have been employed, future research will likely focus on the design and application of more advanced and sustainable catalytic systems.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound, advanced computational modeling can provide valuable insights into its reactivity, reaction mechanisms, and the properties of its derivatives.

Future research will likely leverage density functional theory (DFT) and other computational methods to predict the outcomes of reactions, design novel catalysts, and understand the structure-activity relationships of molecules derived from this compound. This predictive power can accelerate the discovery of new synthetic methodologies and the development of novel compounds with desired properties, while minimizing the need for extensive and resource-intensive experimental work.

Expansion of Applications in Complex Molecule Synthesis

This compound is a valuable building block for the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. Its bifunctional nature, possessing both an aldehyde group and a bromine atom, allows for a wide range of chemical transformations.

Future research will undoubtedly focus on expanding the applications of this compound in the total synthesis of complex natural products and the construction of novel heterocyclic scaffolds. The development of new synthetic strategies that exploit the unique reactivity of this compound will open up new avenues for the creation of diverse and biologically active molecules. Its use as a precursor to generate ortho-quinodimethanes for Diels-Alder reactions is one of many potential applications that warrant further exploration.

Table 2: Potential Applications in Complex Molecule Synthesis

Target Molecule ClassSynthetic StrategyPotential Biological Activity
AlkaloidsPictet-Spengler reaction, intramolecular cyclizationDiverse pharmacological activities
HeterocyclesCondensation reactions, transition-metal catalyzed cyclizationsAntifungal, antibacterial, anticancer
Polycyclic Aromatic HydrocarbonsIntramolecular arylation, Diels-Alder reactionsMaterials science applications

Q & A

Q. What are the established synthetic routes for (2-Bromophenyl)acetaldehyde, and how do reaction conditions influence yield?

this compound is synthesized via oxidation of 2-(2-bromophenyl)ethanol using Dess–Martin periodinane (DMP) in dichloromethane with sodium bicarbonate as a base. Key factors include solvent purity (HPLC-grade CH₂Cl₂), stoichiometric ratios (1.2 equiv DMP, 2 equiv NaHCO₃), and reaction monitoring via TLC or GC-MS. Yields up to 85% are achievable under optimized conditions .

Q. What analytical techniques are suitable for structural characterization of this compound?

X-ray crystallography is the gold standard for determining crystal structure, as demonstrated for analogous compounds like 2-(2-chlorophenyl)acetic acid. Comparative studies with halogenated analogs (e.g., Cl vs. Br substitution) reveal bond-length variations and packing interactions. Spectroscopic methods (¹H/¹³C NMR, IR) complement crystallographic data, with distinct aldehyde proton signals (~9-10 ppm) and carbonyl stretches (~1700 cm⁻¹) .

Q. How can this compound be quantified in biological or environmental samples?

High-performance liquid chromatography (HPLC) with DNPH derivatization is widely used, though proton-transfer-reaction mass spectrometry (PTR-MS) offers real-time detection. Calibration curves using synthetic standards are critical, as PTR-MS may overestimate concentrations (slope = 1.47 vs. DNPH-HPLC) due to interference from isobaric ions . Microplate-based assay kits (e.g., Acetaldehyde Assay Kit BA0185) enable high-throughput analysis in biological matrices, with detection limits <0.1 µM .

Advanced Research Questions

Q. How should researchers resolve discrepancies between PTR-MS and DNPH-HPLC data for acetaldehyde derivatives?

Discrepancies arise from PTR-MS’s inability to distinguish isobaric compounds (e.g., protonated acetaldehyde vs. other m/z 45 species). Method validation requires parallel DNPH-HPLC analysis and regression models (e.g., reduced major axis regression). A slope of 1.47 ± 0.09 indicates systematic bias, necessitating correction factors for atmospheric or metabolic studies .

Q. What catalytic strategies optimize cyclization reactions involving this compound?

Gold(I)-catalyzed intramolecular Prins/Friedel–Crafts cyclization enables efficient synthesis of tetralin derivatives. Key parameters include catalyst loading (5-10 mol%), solvent polarity (toluene or DCM), and substituent effects on the aryl ring. For example, electron-withdrawing groups (e.g., Br) enhance electrophilicity at the aldehyde, improving cyclization yields (up to 85%) .

Q. How does bromine substitution alter the environmental reactivity of this compound compared to acetaldehyde?

Bromine increases electrophilicity, accelerating reactions with nucleophiles (e.g., OH radicals). Atmospheric lifetime is reduced due to higher reactivity, as modeled in the SAPRC-07 mechanism. Environmental chamber studies show faster degradation rates (t₁/₂ < 6 hours) compared to unsubstituted acetaldehyde (t₁/₂ ~12 hours) .

Q. What methodologies assess the actoprotective potential of this compound derivatives?

In vivo actoprotection studies use murine models to evaluate endurance (e.g., forced swimming tests). Derivatives like 2-(5-(2-bromophenyl)-triazolyl)thioacetates are screened for enzyme interactions (e.g., ALDH inhibition) and binding affinity via SPR or ITC. Bromine’s electron-withdrawing effect enhances selectivity for mitochondrial targets .

Q. How can conflicting toxicity data for halogenated acetaldehydes be reconciled?

Contradictions stem from metabolic variability (e.g., ALDH2 polymorphism) and experimental design (acute vs. chronic exposure). In vitro genotoxicity assays (Comet assay, γH2AX foci) should be paired with in vivo carcinogenicity models (rodent bioassays). Dose-response analysis must account for endogenous acetaldehyde levels (e.g., from ethanol metabolism) .

Methodological Notes

  • Synthetic Optimization : Scale-up requires solvent recovery (CH₂Cl₂) and DMP waste management due to iodine byproducts .
  • Analytical Validation : Use isotopically labeled internal standards (e.g., d₄-acetaldehyde) to correct for matrix effects in LC-MS .
  • Environmental Modeling : Incorporate halogen-specific rate constants into SAPRC-07 or AOPWin software for atmospheric fate predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.